molecular formula C22H16ClN3O3S2 B2578959 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide CAS No. 684231-53-6

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide

Cat. No.: B2578959
CAS No.: 684231-53-6
M. Wt: 469.96
InChI Key: ZBDWQDYNNVZBIG-UHFFFAOYSA-N
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Description

The compound “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide” is a complex organic molecule that contains several functional groups and ring structures, including a benzothiazole ring and a benzothiophene ring . It is part of a class of compounds that have been synthesized and studied for their potential antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring and a benzothiophene ring . These ring structures are common in many synthetic and natural products and are known to exhibit a wide range of biological properties .

Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of benzothiazole, such as the compound , possess potential anticancer properties. For instance, certain benzimidazole derivatives have demonstrated cytotoxicity against various human neoplastic cell lines, indicating their effectiveness as anticancer agents (Romero-Castro et al., 2011). Moreover, 6-amino-2-phenylbenzothiazole derivatives have shown cytostatic activities against malignant human cell lines including cervical, breast, colon, and laryngeal carcinoma, highlighting their potential in cancer treatment (Racané et al., 2006).

Antibacterial Activity

Benzothiazole derivatives also exhibit significant antibacterial activities. Research demonstrates their efficacy against bacteria such as Streptococcus pyogenes and Pseudomonas aeruginosa, which are known for their resistance to many antimicrobial agents (Gupta, 2018). This suggests the potential use of benzothiazole derivatives in developing new antibacterial treatments.

Anticonvulsant Properties

Certain benzothiazole derivatives have been found to exhibit anticonvulsant properties. For instance, specific derivatives have shown considerable activity in tests for epilepsy treatment, indicating their potential as anticonvulsant agents (Faizi et al., 2017).

Optical and Thermal Properties

Studies on benzothiazole derivatives have also focused on their optical and thermal properties. These properties are crucial in the development of materials for various technological applications. The analysis of vibrational wavenumbers and molecular structures of benzothiazole compounds contributes to understanding their potential applications in material science (Ünsalan et al., 2020).

Luminescence Sensitization

Research on thiophenyl-derivatized nitrobenzoic acid ligands, related to the benzothiazole structure, has shown their potential in luminescence sensitization. This is particularly relevant for Eu(III) and Tb(III) luminescence, suggesting applications in luminescent materials and sensors (Viswanathan & Bettencourt-Dias, 2006).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3S2/c23-15-10-9-12(26(28)29)11-14(15)20(27)25-22-19(13-5-1-3-7-17(13)30-22)21-24-16-6-2-4-8-18(16)31-21/h2,4,6,8-11H,1,3,5,7H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDWQDYNNVZBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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